Ammonium hexachloroiridate(III) hydrate

Thermal decomposition Iridium nanoparticle synthesis Catalyst precursor

Ammonium hexachloroiridate(III) hydrate ((NH₄)₃[IrCl₆]·xH₂O) is supplied as a green to brown crystalline solid with 99.99% trace metals purity. This Ir(III) precursor enables controlled nanoparticle nucleation on oxide supports via a defined thermal decomposition pathway, yielding narrower size distributions in heterogeneous catalysis. Its high solubility in polar solvents and well-defined coordination environment also make it ideal for synthesizing cyclometalated Ir(III) complexes used in OLEDs and photocatalysis. Select this specific cation and oxidation state for reproducible catalytic performance and minimized impurity introduction in PEM water electrolyzer electrode fabrication.

Molecular Formula Cl6H14IrN3O
Molecular Weight 477.1 g/mol
CAS No. 29796-57-4
Cat. No. B1341967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexachloroiridate(III) hydrate
CAS29796-57-4
Molecular FormulaCl6H14IrN3O
Molecular Weight477.1 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3
InChIKeyLJHBEBFYNMDGCZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexachloroiridate(III) Hydrate (CAS 29796-57-4): A Defined Ir(III) Precursor for Controlled Thermal Decomposition and Catalyst Synthesis


Ammonium hexachloroiridate(III) hydrate, with the formula (NH₄)₃[IrCl₆]·xH₂O, is a coordination complex in which the iridium center is in the +3 oxidation state, coordinated to six chloride ligands in an octahedral geometry [1]. This compound is supplied as a green to brown crystalline solid that is slightly soluble in water and is recognized for its hygroscopic nature . Its primary utility lies as a precursor for the synthesis of iridium-based catalysts and materials, a role supported by its well-defined stoichiometry and availability in high-purity grades, often exceeding 99.99% on a trace metals basis [2][3].

Why Substituting Ammonium Hexachloroiridate(III) Hydrate with Other Iridium Salts Can Alter Catalyst Synthesis Outcomes


Substituting ammonium hexachloroiridate(III) hydrate with other iridium precursors, such as the sodium or potassium analogs or Ir(IV) ammonium salts, is not a neutral exchange. The cation identity (NH₄⁺ vs. Na⁺ or K⁺) directly influences critical properties including aqueous solubility, thermal decomposition pathway, and the resulting iridium particle morphology [1][2]. Furthermore, the oxidation state (+3 vs. +4) dictates the compound's role in redox reactions, with Ir(III) precursors generally requiring an oxidation step to reach the catalytically active Ir(IV) state in applications like oxygen evolution [3]. The hydrate form also introduces considerations for moisture sensitivity and stoichiometric control during synthesis . These factors translate to quantifiable differences in product purity, particle size distribution, and ultimately, catalytic performance, making informed selection crucial for reproducible research and industrial processes.

Quantitative Differentiation of Ammonium Hexachloroiridate(III) Hydrate: Evidence for Scientific Selection


Thermal Decomposition Pathway Defines Intermediates and Final Iridium Particle Formation

In situ studies using quick-EXAFS and temperature-resolved powder X-ray diffraction have revealed a distinct thermal decomposition pathway for (NH₄)₃[IrCl₆]·H₂O compared to its Ir(IV) ammonium salt counterpart, (NH₄)₂[IrCl₆] [1]. For the first time, (NH₄)₂[Ir(NH₃)Cl₅] was proven as a key intermediate in the decomposition of (NH₄)₃[IrCl₆]·H₂O in both reductive and inert atmospheres [1]. This contrasts with the more complex degradation of (NH₄)₂[IrCl₆], which involves the simultaneous formation of the same intermediate and metallic iridium [1]. The specific intermediate formed dictates the subsequent nucleation and growth of metallic iridium particles, thereby influencing the final catalyst's dispersion and morphology.

Thermal decomposition Iridium nanoparticle synthesis Catalyst precursor In situ PXRD

Solubility in Aqueous Media: A Key Differentiator from Potassium and Sodium Analogs

Ammonium hexachloroiridate(III) hydrate exhibits a solubility of 'slightly soluble' in water, as confirmed by multiple vendor specifications . This is in stark contrast to the sodium analog, sodium hexachloroiridate(III) hydrate, which is described as 'soluble in water' , and the potassium analog, potassium hexachloroiridate(IV), which is reported as 'insoluble in water' . This graded solubility profile among common counter-ions is a critical factor when designing synthetic procedures in aqueous or biphasic systems.

Solubility Aqueous synthesis Homogeneous catalysis Precursor preparation

Iridium Content (wt%) and Purity Grade Options for Cost-Effective Procurement

The iridium content of ammonium hexachloroiridate(III) hydrate is a key specification for procurement, as it directly relates to the cost and efficiency of downstream use. While the theoretical iridium content is approximately 39-41% depending on hydration state [1], commercially available grades from suppliers like Thermo Scientific Chemicals are offered with a purity of 99.99% on a metals basis . In contrast, the Ir(IV) analog, ammonium hexachloroiridate(IV), is available with a higher iridium content, typically 41-43% min , but at a potentially different price point.

Iridium content Purity Cost optimization Procurement specification

Redox Potential of Ir(III)/Ir(IV) Couple: A Baseline for Electrochemical and Catalytic Applications

The hexachloroiridate(IV)/(III) redox couple is a well-characterized system with a standard reduction potential that is significantly higher than that of the commonly used ferricyanide/ferrocyanide couple [1][2]. Specifically, the redox potential of the IrCl₆²⁻/IrCl₆³⁻ couple is approximately +0.87 V vs. NHE, compared to +0.36 V vs. NHE for Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ [3]. This high potential makes hexachloroiridate(IV) a powerful one-electron oxidant. While the target compound is the Ir(III) salt, its ability to be readily oxidized to Ir(IV) is fundamental to its utility as a precursor for catalysts that operate via Ir(IV)/Ir(III) cycles, such as in oxygen evolution reactions [4].

Redox potential Electrocatalysis Electron acceptor Oxidation state

High-Value Application Scenarios for Ammonium Hexachloroiridate(III) Hydrate Based on Differentiated Properties


Synthesis of Supported Iridium Nanoparticle Catalysts via Controlled Thermal Decomposition

For the preparation of iridium nanoparticles on oxide supports (e.g., Al₂O₃, TiO₂, CeO₂) for applications in heterogeneous catalysis (e.g., hydrogenation, emission control), the well-defined thermal decomposition pathway of ammonium hexachloroiridate(III) hydrate offers a distinct advantage [1]. By selecting this precursor over the Ir(IV) ammonium salt, researchers can leverage the proven formation of the (NH₄)₂[Ir(NH₃)Cl₅] intermediate to achieve a more controlled nucleation and growth of iridium particles, potentially leading to narrower particle size distributions and enhanced catalytic activity [1].

Precursor for Iridium-Based Electrocatalysts in Water Electrolysis and Fuel Cells

In the fabrication of electrodes for oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers, ammonium hexachloroiridate(III) hydrate serves as a valuable precursor for IrO₂ or mixed metal oxide catalysts [2]. The compound's high purity (99.99% metals basis) minimizes the introduction of performance-degrading impurities, while its slightly soluble nature facilitates controlled deposition onto electrode supports from aqueous or mixed solvent systems . The Ir(III) oxidation state is a convenient starting point for subsequent oxidation to the catalytically active Ir(IV) state during electrode conditioning or calcination [3].

Synthesis of Organometallic Iridium(III) Complexes for OLEDs and Photocatalysis

As a source of Ir(III) in a well-defined coordination environment, ammonium hexachloroiridate(III) hydrate is an ideal starting material for the synthesis of cyclometalated iridium(III) complexes used as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photocatalysts in organic synthesis [4]. The hydrate form ensures solubility in common polar solvents (e.g., water, alcohols) used in ligand exchange reactions, and the high purity grade reduces the need for extensive purification of the final organometallic products .

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